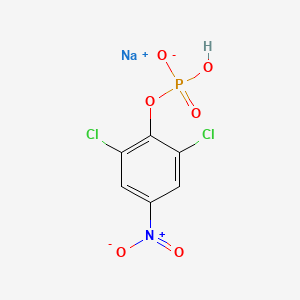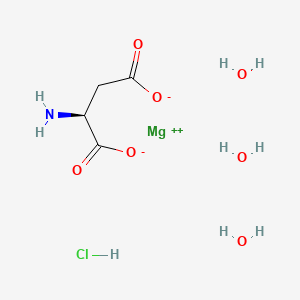![molecular formula C22H22N2O4 B1645336 Methyl 2-(5-benzyl-4,6-dioxo-3-phenyloctahydropyrrolo[3,4-c]pyrrol-1-yl)acetate CAS No. 1008006-46-9](/img/structure/B1645336.png)
Methyl 2-(5-benzyl-4,6-dioxo-3-phenyloctahydropyrrolo[3,4-c]pyrrol-1-yl)acetate
Overview
Description
Methyl 2-(5-benzyl-4,6-dioxo-3-phenyloctahydropyrrolo[3,4-c]pyrrol-1-yl)acetate (MBDO) is an organic compound with a variety of applications in the scientific research field. MBDO has been studied by researchers to understand its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Scientific Research Applications
Organic Synthesis and Chemical Reactions : One of the foundational applications involves the synthesis and reactions of pyrrole derivatives. For instance, Abe et al. (1990) demonstrated the synthesis and reactions of 2-(2-aminoanilino)cyclohepta[b]pyrroles, which upon treatment with polyphosphoric acid and other reagents, afford various complex pyrrole-based structures Abe, N., Ishikawa, N., Hayashi, T., & Miura, Y. (1990). Synthesis and Some Reactions of 2-(2-Aminoanilino)cyclohepta[b]pyrroles: Leading to 5H-Cyclohepta[1′,2′: 4,5]pyrrolo[2,3-b][1,5]benzodiazepine, a Novel 20π Antiaromatic System, and Cydohepta[1′,2′: 4,5] pyrrolo[1,2-a]benzimidazoles. Bulletin of the Chemical Society of Japan.
Material Science : The synthesis of conducting polymeric films incorporating pyrrole units signifies another important application. Bartlett et al. (1991) described the synthesis of 15-(pyrrol-1-yl)methyl[benzo-15-crown-5] and its electrochemical oxidation to produce conducting films, showcasing the potential of pyrrole derivatives in creating novel conductive materials Bartlett, P., Benniston, A., Chung, L., Dawson, D., & Moore, P. (1991). Electrochemical studies of benzo-15-crown-5 substituted poly(pyrrole) films. Electrochimica Acta.
Biological Activity and Pharmacology : A significant portion of research delves into the investigation of novel compounds derived from pyrrole for their potential biological activities. For instance, Lin et al. (1997) investigated the structure-activity relationships of 2-Methyl-3-(2(S)-pyrrolidinylmethoxy)pyridine (ABT-089), highlighting its cognition-enhancing properties and potential as a treatment for cognitive disorders Lin, N., Gunn, D., Ryther, K., Garvey, D., Donnelly-roberts, D., Decker, M., Brioni, J., Buckley, M., Rodrigues, A., Marsh, K., Anderson, D., Buccafusco, J., Prendergast, M., Sullivan, J., Williams, M., Arneric, S., & Holladay, M. (1997). Structure-activity studies on 2-methyl-3-(2(S)-pyrrolidinylmethoxy) pyridine (ABT-089): an orally bioavailable 3-pyridyl ether nicotinic acetylcholine receptor ligand with cognition-enhancing properties. Journal of Medicinal Chemistry.
properties
IUPAC Name |
methyl 2-(5-benzyl-4,6-dioxo-3-phenyl-2,3,3a,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrol-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4/c1-28-17(25)12-16-18-19(20(23-16)15-10-6-3-7-11-15)22(27)24(21(18)26)13-14-8-4-2-5-9-14/h2-11,16,18-20,23H,12-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKDOKAJMYXLYHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1C2C(C(N1)C3=CC=CC=C3)C(=O)N(C2=O)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(5-benzyl-4,6-dioxo-3-phenyloctahydropyrrolo[3,4-c]pyrrol-1-yl)acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![10,13-Dimethyl-17-pyridin-3-yl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1645315.png)

